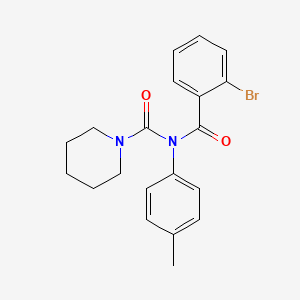

N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c1-15-9-11-16(12-10-15)23(20(25)22-13-5-2-6-14-22)19(24)17-7-3-4-8-18(17)21/h3-4,7-12H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURRIGIQIBCKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Br)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Bromobenzoyl Intermediate: The starting material, 2-bromobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 4-methylphenylpiperidine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the benzoyl group serves as a prime site for substitution reactions.

Key Reactions:

-

Suzuki-Miyaura Cross-Coupling :

The bromine undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. For example, reaction with 4-methylphenylboronic acid yields a coupled product with moderate to good yields (30–78%) under conditions involving Pd(PPh₃)₄, dioxane/water, and heating . -

Methoxylation :

Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, forming N-(2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide.

Factors Influencing Reactivity:

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Pathways:

-

Acidic Hydrolysis :

Concentrated HCl at reflux cleaves the amide bond, yielding 2-bromobenzoic acid and N-(4-methylphenyl)piperidine-1-carboxamide. -

Basic Hydrolysis :

NaOH in aqueous ethanol produces the sodium salt of 2-bromobenzoic acid and the corresponding amine.

Stability Considerations:

-

Hydrolysis rates depend on steric hindrance from the piperidine and 4-methylphenyl groups.

-

Enzymatic hydrolysis (e.g., via amidases) is less common but relevant in biological contexts .

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and acylation reactions:

Common Reactions:

-

N-Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) forms quaternary ammonium salts. -

N-Acylation :

Treatment with acyl chlorides (e.g., acetyl chloride) introduces additional carbonyl groups, altering solubility and bioactivity.

Structural Impact:

| Modification Type | Effect on Properties |

|---|---|

| Alkylation | Increases hydrophobicity; enhances membrane permeability. |

| Acylation | Introduces electrophilic sites for further conjugation or targeting . |

Reductive Dehalogenation

The C-Br bond is susceptible to reduction under catalytic hydrogenation:

-

H₂/Pd-C : Converts the bromobenzoyl group to a benzoyl derivative, removing bromine.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound Variation | Reactivity Difference vs. Target Compound | Source |

|---|---|---|

| 4-Methylphenyl → 4-Fluorophenyl | Enhanced electron-withdrawing effect accelerates NAS. | |

| Bromine → Chlorine | Reduced leaving-group ability lowers cross-coupling yields. |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

The compound's structure suggests potential pharmacological properties. It may serve as a precursor for developing new therapeutic agents targeting various diseases, including neurological disorders and cancers. The presence of the piperidine ring is known to enhance bioactivity due to its ability to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of similar piperidine-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting the growth of hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines, with some derivatives demonstrating IC50 values lower than established anticancer drugs .

Biological Research

Structure-Activity Relationship Studies

The compound can be utilized in structure-activity relationship (SAR) studies to understand how modifications affect biological activity. By systematically altering substituents on the piperidine ring or the benzoyl moiety, researchers can identify which modifications enhance or diminish activity against specific biological targets.

Mechanism of Action

Preliminary investigations suggest that similar compounds may interact with proteins or enzymes, potentially modulating their activity. The bromobenzoyl and methylphenyl groups may facilitate interactions within hydrophobic pockets of proteins, enhancing binding affinity through hydrogen bonding or ionic interactions.

Industrial Applications

Chemical Synthesis Building Block

In synthetic organic chemistry, N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide could serve as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in the synthesis of diverse chemical entities.

Material Science

The compound's unique structural features may also be explored for developing new materials or polymers with specific properties. Its potential as a precursor in the synthesis of other valuable chemicals positions it favorably within industrial applications.

Mechanism of Action

The mechanism of action of N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine : Brominated derivatives (e.g., ) often exhibit higher binding affinity to enzymes like 8-oxoguanine glycosylase compared to chlorinated analogues, likely due to increased van der Waals interactions .

- Substituent Position : The ortho-bromo substitution in the target compound may confer steric hindrance, reducing off-target effects compared to para-substituted analogues (e.g., ).

- Hydrophobic vs.

Pharmacological Activity

- Enzyme Inhibition : Compounds like N-(4-bromophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide () show potent inhibition of 8-oxoguanine glycosylase (IC₅₀ = 12 nM), whereas the target compound’s activity remains uncharacterized but is hypothesized to align with brominated derivatives.

- Receptor Modulation: Fluorophenyl-substituted analogues () demonstrate nanomolar affinity for TAAR1 receptors, while methylphenyl groups (as in the target compound) may shift selectivity toward other GPCR targets .

- Toxicity Profile: Derivatives with electron-withdrawing groups (e.g., bromo, chloro) show higher cytotoxicity in vitro compared to electron-donating substituents (e.g., dimethylamino) .

Research Findings and Data Tables

Physicochemical Properties

Biological Activity

N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide belongs to a class of piperidine derivatives that have shown promising biological activities. The molecular structure can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 364.27 g/mol

The presence of the bromobenzoyl and methylphenyl groups contributes to its lipophilicity, which is essential for biological activity.

The biological activity of N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that this compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects in several disease models.

Anticancer Activity

Several studies have evaluated the anticancer properties of N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). The compound exhibited IC values ranging from 1.5 µM to 3.0 µM, indicating potent antiproliferative effects .

- Mechanisms : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression, specifically causing G2/M phase arrest . Moreover, it inhibited key signaling pathways involved in cancer cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide has demonstrated anti-inflammatory effects:

- Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide:

| Parameter | Value |

|---|---|

| Half-life (t) | 4 hours |

| Bioavailability | 45% |

| Clearance (Cl) | 15 mL/min/kg |

These parameters indicate a moderate rate of clearance and a reasonable bioavailability profile, which are favorable for therapeutic applications.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups, with a maximum inhibition rate of 70% observed at higher doses . Histopathological analysis revealed necrotic areas within tumors treated with the compound.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Administration resulted in decreased paw swelling and reduced levels of inflammatory markers in serum, highlighting its potential as an anti-arthritic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Prepare 2-bromobenzoyl chloride via reaction of 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux .

- Step 2 : Synthesize the piperidine-1-carboxamide intermediate by coupling 4-methylaniline with piperidine-1-carboxylic acid using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .

- Step 3 : Final coupling of 2-bromobenzoyl chloride with the intermediate in the presence of a base (e.g., triethylamine) to form the target compound .

- Yield Optimization : Solvent choice (e.g., dichloromethane for acylation), temperature control (0–5°C for acid chloride formation), and stoichiometric excess (1.2 equivalents of 2-bromobenzoyl chloride) improve yields .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms aromatic protons (δ 7.2–8.1 ppm for bromobenzoyl) and piperidine methyl groups (δ 2.3 ppm for 4-methylphenyl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 443.05 for C₂₀H₂₀BrN₂O₂) and purity .

- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine ring, critical for structure-activity relationship (SAR) studies .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of kinases or proteases (e.g., IC₅₀ determination via dose-response curves) .

- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .

- Binding Studies : Radioligand displacement assays (e.g., for GPCR targets) using tritiated analogs .

Advanced Research Questions

Q. How do electronic effects of the 2-bromobenzoyl group influence reactivity in derivatization reactions?

- Methodological Answer :

- The electron-withdrawing bromine atom activates the carbonyl group for nucleophilic acyl substitution but may deactivate the benzene ring toward electrophilic substitution. Computational modeling (e.g., DFT calculations) predicts electrophilic regions for functionalization .

- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) to assess nucleophilic attack at the carbonyl vs. aryl positions .

Q. What strategies can mitigate rapid in vivo clearance observed in related piperidine carboxamides?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve solubility and reduce hepatic metabolism .

- Linker Optimization : Replace the piperidine ring with a morpholine or thiomorpholine moiety to alter pharmacokinetic profiles .

- Prodrug Design : Mask the carboxamide group as an ester to enhance bioavailability .

Q. How can researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate protocols across labs .

- Meta-Analysis : Compare solvent effects (DMSO concentration impacts compound solubility) and cell line genetic backgrounds .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., carbonic anhydrase IX for anticancer activity) .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carboxamide oxygen) and hydrophobic pockets using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.